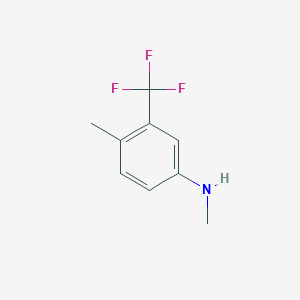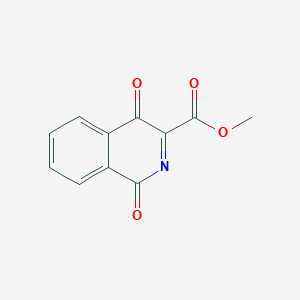![molecular formula C20H36O3 B12341540 (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is an organic compound characterized by its unique structure, which includes an oxirane ring and a long aliphatic chain with a double bond in the Z-configuration
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves the following steps:
Epoxidation: The starting material, a suitable unsaturated fatty acid, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Chain Elongation: The aliphatic chain is elongated through a series of reactions, including Wittig reactions and hydrogenation steps, to achieve the desired length and configuration.
Z-Configuration Introduction: The Z-configuration of the double bond is introduced using selective hydrogenation or isomerization techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale epoxidation reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation to form diols or other oxygenated derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various functionalized products.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Diols: Formed from the oxidation of the oxirane ring.
Saturated Derivatives: Resulting from the reduction of the double bond.
Functionalized Products: Obtained through nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Biology:
Biological Probes: Utilized in the study of biological pathways and mechanisms.
Medicine:
Drug Development: Potential precursor for the synthesis of pharmacologically active compounds.
Industry:
Material Science: Used in the development of novel materials with specific properties.
作用機序
The mechanism of action of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid involves its interaction with molecular targets through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The aliphatic chain and double bond contribute to the compound’s hydrophobic interactions and binding affinity.
類似化合物との比較
(E)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid: Differing in the configuration of the double bond.
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid methyl ester: A methyl ester derivative with similar structural features.
特性
分子式 |
C20H36O3 |
|---|---|
分子量 |
324.5 g/mol |
IUPAC名 |
(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
InChI |
InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1 |
InChIキー |
KZTLOTWHEAHQAZ-VNULFWPXSA-N |
異性体SMILES |
CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O |
正規SMILES |
CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate](/img/structure/B12341457.png)
![(8S)-2-[(3R)-3-methylmorpholin-4-yl]-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341464.png)
![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)





![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)

![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)



